![molecular formula C16H20N4O3S B5639885 methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions that provide insights into the complexity and specificity required for generating such molecules. For example, the tricyclic products from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate demonstrate the intricacies involved in synthesizing complex organic compounds. The X-ray structure of a related compound indicates the precision needed in molecular architecture (Mara et al., 1982).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the compound's behavior and potential interactions. For instance, the hydrogen-bonded sheets in related molecules showcase the importance of molecular geometry and intermolecular forces in defining the compound's structure and properties (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Synthesis and transformations of related compounds reveal versatile reagents for preparing polyfunctional heterocyclic systems, underscoring the chemical diversity and reactivity of these molecules (Pizzioli et al., 1998).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystal structure are fundamental for the practical handling of the compound. For example, the synthesis and crystal structure determination of methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate shed light on its solid-state characteristics and potential for forming stable crystalline structures (Metz et al., 2010).
Mechanism of Action
properties
IUPAC Name |
methyl 2-[[2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10(2)8-13-18-16(20-19-13)24-9-14(21)17-12-7-5-4-6-11(12)15(22)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVWMUGZQLFLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate |
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